molecular formula C19H16N4OS B2771720 Sdccgsbi-0133601.P001 CAS No. 919018-85-2

Sdccgsbi-0133601.P001

Cat. No.: B2771720
CAS No.: 919018-85-2
M. Wt: 348.42
InChI Key: MCBYLFFRCHSQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SDCCGSBI-0133601.P001 is a chemical compound that has attracted the attention of many scientists due to its potential use in scientific research. This compound has been synthesized using a unique method that allows for its purification and isolation. In P001, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of SDCCGSBI-0133601.P001 is not fully understood, but it is believed to act by inhibiting certain enzymes and pathways in the body. This inhibition leads to a reduction in the activity of these enzymes and pathways, which can have a beneficial effect on various diseases and conditions.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, promote cell growth and differentiation, and reduce oxidative stress. Additionally, it has been shown to have a positive effect on the immune system, which can help to fight off infections and diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of SDCCGSBI-0133601.P001 is its high level of purity, which allows for accurate and reproducible experiments. Additionally, its unique properties make it an excellent tool for studying various diseases and conditions. However, one limitation of this compound is its high cost, which can limit its use in certain experiments.

Future Directions

There are many future directions for research on SDCCGSBI-0133601.P001. One area of interest is its potential use in the development of new drugs and therapies. Additionally, further research is needed to fully understand its mechanism of action and its effects on various diseases and conditions. Finally, research is needed to explore the potential of this compound in other areas of science, such as materials science and nanotechnology.
Conclusion
This compound is a valuable tool for scientific research due to its unique properties and potential applications. Its synthesis method is highly reproducible and efficient, and it has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, its potential for further research is vast.

Synthesis Methods

The synthesis of SDCCGSBI-0133601.P001 involves a series of steps that begin with the reaction of two starting materials, A and B. The resulting product is then subjected to a purification process that involves column chromatography. The final product is isolated as a white solid with a high level of purity. This method has been shown to be highly reproducible and efficient, making it a valuable tool for the synthesis of this compound.

Scientific Research Applications

SDCCGSBI-0133601.P001 has a wide range of scientific research applications. It has been shown to be effective in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used in the development of new drugs and therapies. Its unique properties make it an excellent candidate for further research in these areas.

Properties

IUPAC Name

3-methyl-N-(4-methylpyridin-2-yl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-12-8-9-20-16(10-12)22-18(24)17-13(2)23-11-15(21-19(23)25-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBYLFFRCHSQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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